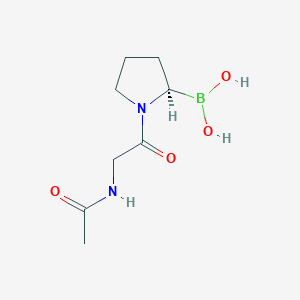

(R)-(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid

Description

Properties

CAS No. |

915283-78-2 |

|---|---|

Molecular Formula |

C8H15BN2O4 |

Molecular Weight |

214.03 g/mol |

IUPAC Name |

[(2R)-1-(2-acetamidoacetyl)pyrrolidin-2-yl]boronic acid |

InChI |

InChI=1S/C8H15BN2O4/c1-6(12)10-5-8(13)11-4-2-3-7(11)9(14)15/h7,14-15H,2-5H2,1H3,(H,10,12)/t7-/m0/s1 |

InChI Key |

UUOZISWTWURDGU-ZETCQYMHSA-N |

Isomeric SMILES |

B([C@@H]1CCCN1C(=O)CNC(=O)C)(O)O |

Canonical SMILES |

B(C1CCCN1C(=O)CNC(=O)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Design

A domino cyclization strategy, as reported for related 2,2-disubstituted pyrrolidines, involves γ-azido-N-tosylhydrazones and boronic acids (Figure 1). The process proceeds via:

-

Carboborylation : Formation of a tertiary alkyl boronic acid intermediate.

-

Intramolecular Amination : Boronate coordination to the azide, followed by 1,2-migration and nitrogen release to yield the pyrrolidine-boronic acid scaffold.

Key Conditions :

-

Base : K₂CO₃

-

Solvent : 1,4-Dioxane

-

Activation : Microwave irradiation (150°C, 1 h) or conventional heating (120°C, overnight).

Limitations :

-

Electron-rich aryl boronic acids favor cyclization (70–85% yield), while electron-deficient analogs promote protodeboronation.

-

Stereochemical control depends on the configuration of the starting hydrazone and boronic acid.

Suzuki-Miyaura Cross-Coupling

Boronic Acid Coupling with Halogenated Pyrrolidines

While direct examples are scarce, analogous Suzuki reactions for pyrrolidine boronic acids suggest a viable pathway (Table 1). For instance:

Table 1 : Representative Suzuki-Miyaura Conditions for Boronic Acid Incorporation

Adaptation for Target Compound :

-

Halogenated Precursor : Use a pyrrolidine intermediate bearing a halogen (e.g., bromide) at the 2-position.

-

Coupling Partner : Introduce the acetamidoacetyl group via a boronic acid reagent or post-coupling acylation.

Post-Functionalization of Pyrrolidine-Boronic Acid Intermediates

Acylation of Amine-Functionalized Pyrrolidines

A two-step approach:

-

Synthesis of (R)-1-Aminopyrrolidin-2-ylboronic Acid : Achieved via directed borylation or asymmetric hydrogenation.

-

Acetylation : React with 2-chloroacetyl chloride followed by amidation with ammonia to install the acetamido group.

Example Protocol :

-

Step 1 : (R)-1-Aminopyrrolidin-2-ylboronic acid (1 eq) + 2-chloroacetyl chloride (1.2 eq) in DCM, 0°C, 2 h.

Yield : ~65–75% (estimated based on analogous reactions).

Stereochemical Considerations

The (R)-configuration at the pyrrolidine C2 position is critical for biological activity. Methods to enforce stereochemistry include:

-

Chiral Auxiliaries : Use of (R)-proline derivatives as starting materials.

-

Asymmetric Catalysis : Rhodium- or iridium-catalyzed borylation with chiral ligands.

Challenges and Optimization

-

Boronic Acid Stability : Prone to protodeboronation under acidic or aqueous conditions. Use of boronate esters (e.g., MIDA) improves stability during synthesis.

-

Regioselectivity : Competing pathways in domino cyclizations require careful tuning of electronic effects (e.g., electron-donating groups on boronic acids) .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group facilitates palladium-catalyzed cross-coupling with aryl/vinyl halides or triflates, forming carbon-carbon bonds. This reaction is pivotal in constructing biaryl or styrenyl structures.

Mechanism :

-

Oxidative Addition : Pd⁰ reacts with the aryl halide (R-X) to form a Pdᴵᴵ complex.

-

Transmetalation : The boronic acid transfers its aryl/alkyl group to Pdᴵᴵ.

-

Reductive Elimination : Pdᴵᴵ releases the coupled product (R-R'), regenerating Pd⁰.

| Reagent/Condition | Role |

|---|---|

| Pd(PPh₃)₄ or PdCl₂(dppf) | Catalyst |

| K₂CO₃ or NaHCO₃ | Base |

| DMF/H₂O or THF/H₂O | Solvent System |

| 60–100°C | Temperature |

Unique Considerations :

-

The acetamidoacetyl group may influence solubility or steric hindrance, affecting coupling efficiency.

-

Stereochemical retention at the pyrrolidine ring is expected due to the rigid structure.

Protodeboronation

Protodeboronation involves replacing the boron group with a proton, often a side reaction under acidic or oxidative conditions.

Factors Influencing Reactivity ( ):

-

pH : Accelerated in strongly acidic media.

-

Temperature : Higher temperatures promote deboronation.

-

Substituents : Electron-withdrawing groups (e.g., acetamido) stabilize the boronic acid, reducing deboronation rates.

Mitigation Strategies :

-

Use buffered conditions (pH 7–8).

-

Avoid prolonged exposure to radicals or strong acids.

Oxidation to Phenols

Boronic acids oxidize to phenols under mild oxidative conditions, though this reaction is less common for aliphatic boronic acids.

-

H₂O₂ in basic media.

-

NaBO₃·4H₂O (perborate).

Example :

Complexation with Diols

The boronic acid forms reversible esters with 1,2- or 1,3-diols, useful in carbohydrate chemistry or sensor design.

-

Dynamic covalent chemistry for molecular recognition.

-

Enzyme inhibition (e.g., targeting serine proteases via diol-binding motifs).

Equilibrium :

Chan-Lam Coupling

Copper-mediated coupling with amines or alcohols forms C–N or C–O bonds.

| Component | Role |

|---|---|

| Cu(OAc)₂ | Catalyst |

| Pyridine or DMAP | Base/Ligand |

| O₂ | Oxidant |

| RT to 60°C | Temperature |

Example Reaction :

Hydrolysis and Stability

Boronic acids hydrolyze to boric acid under alkaline conditions. Anhydride formation (trimers) occurs upon dehydration.

-

Storage : Anhydrous conditions at 2–8°C to prevent trimerization.

-

Solubility : Enhanced in polar aprotic solvents (e.g., DMSO, THF).

Comparative Reactivity

| Reaction Type | (R)-(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic Acid | Phenylboronic Acid |

|---|---|---|

| Suzuki Coupling Efficiency | Moderate (steric hindrance) | High |

| Protodeboronation Rate | Low (electron-withdrawing substituent) | High |

| Diol Binding Affinity | High (flexible backbone) | Moderate |

Synthetic Modifications

-

Acetamido Group Hydrolysis : Under acidic/basic conditions, yields primary amine derivatives.

-

Pyrrolidine Functionalization : Alkylation or acylation at the nitrogen enhances diversity.

This compound’s unique structure and reactivity profile make it invaluable in synthesizing complex molecules and probing biological systems. Future research could explore its enantioselective applications or novel catalytic systems to enhance reaction efficiency.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity

Recent studies have indicated that (R)-(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid may exhibit antiviral properties, particularly against viruses like Hepatitis C. Its mechanism involves the inhibition of viral replication, making it a candidate for further development in antiviral therapies. For instance, a patent describes compounds related to this boronic acid that effectively inhibit Hepatitis C virus infection .

2. Cancer Treatment

The compound has been investigated for its potential role in cancer therapeutics. Boronic acids are known to interfere with protease activities that are crucial for cancer cell survival. By modifying the boronic acid structure, researchers aim to enhance selectivity and potency against cancer cells while minimizing effects on normal cells.

Organic Synthesis Applications

1. Synthetic Intermediate

(R)-(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid serves as a valuable intermediate in the synthesis of complex organic molecules. Its ability to participate in various coupling reactions, such as Suzuki-Miyaura reactions, highlights its versatility in creating carbon-carbon bonds essential for constructing intricate molecular frameworks .

2. Reagent in Chemical Reactions

This compound can act as a reagent in the formation of boronate esters, which are crucial in organic synthesis for building complex structures through cross-coupling techniques. Its utility extends to the development of new pharmaceuticals and agrochemicals.

Biological Research Applications

1. Enzyme Inhibition

Research has shown that (R)-(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid can inhibit serine proteases, enzymes that play critical roles in various biological processes including digestion and immune response. This inhibition can be leveraged to study enzyme functions and develop therapeutic agents targeting diseases linked to protease dysregulation .

2. Drug Delivery Systems

The compound has been explored for enhancing drug delivery mechanisms, particularly through the formation of boronate esters with saccharides. This property allows for improved cytosolic delivery of therapeutic agents, potentially increasing their efficacy while reducing side effects .

Case Studies

Mechanism of Action

The mechanism of action of ®-(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid involves the formation of reversible covalent bonds with target molecules. The boronic acid group acts as a Lewis acid, binding to diols and other Lewis bases to form boronate esters . This interaction can modulate the activity of enzymes and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Binding Affinity of β-Amido Boronic Acids

| Compound | Structure | Binding Affinity (µM) |

|---|---|---|

| 3d-pin | Pinacol-protected | No binding at 100 µM |

| 3d | Free boronic acid | 5–20 µM |

| Target Compound | No protecting group | Not reported |

Comparison with Pinanediol-Protected Boronic Acid Derivatives

Pinanediol esters, such as (1R)-1-Amino-4-azidobutan-1-ylboronic acid pinanediol ester, are stabilized via boron-oxygen bonds. Key contrasts:

- Stability vs. Reactivity : Pinanediol esters improve solubility and shelf life but reduce boron’s electrophilicity . The target compound’s free boronic acid moiety may offer higher reactivity for target engagement.

- Applications : Pinanediol derivatives are often intermediates in radiopharmaceuticals (e.g., HYNIC-IFAP for fibroblast activation protein imaging) , whereas the target compound’s unprotected structure suits direct enzyme inhibition.

Analogous Pyrrolidinyl Boronic Acids in Therapeutics: Talabostat

Talabostat (CAS: 149682-77-9), a structurally related pyrrolidinyl boronic acid, is an anticancer agent. Differences include:

- Substituents: Talabostat has a 2S-amino-3-methylbutanoyl group, whereas the target compound uses a 2-acetamidoacetyl side chain.

Table 2: Structural and Functional Comparison with Talabostat

| Parameter | Talabostat | Target Compound |

|---|---|---|

| Substituent | 2S-amino-3-methylbutanoyl | 2-acetamidoacetyl |

| CAS Number | 149682-77-9 | 886992-99-0 |

| Therapeutic Use | Cancer, hematopoietic stimulation | Under investigation (anticancer) |

| Boron Protection | None | None |

Contrast with Boronic Acid Arylidene Heterocycles

Boronic acid arylidene heterocycles (e.g., 2-(1H-imidazol-1-yl)pyrimidine-5-boronic acid ) exhibit aromatic systems fused with boronic acids. Key distinctions:

- Electronic Properties : Arylidene heterocycles delocalize electron density, reducing boron’s Lewis acidity compared to the target compound’s aliphatic acetamidoacetyl group .

- Target Specificity : The pyrrolidine ring in the target compound may confer selectivity for peptidases (e.g., proteasome subunits) over the broad-spectrum activity of arylidene derivatives .

Role of Substituents on Reactivity and Bioactivity

Biological Activity

(R)-(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid, with the CAS number 886992-99-0, is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyrrolidine ring and an acetamidoacetyl group, contributing to its interaction with various biological targets.

- Molecular Formula : C₈H₁₅BN₂O₄

- Molecular Weight : 195.03 g/mol

- Structure : The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it useful in biological applications.

The biological activity of (R)-(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid primarily revolves around its ability to inhibit specific enzymes and proteins involved in disease processes. Boronic acids are known to interact with serine proteases and proteasomes, which play crucial roles in various cellular functions, including protein degradation and cell signaling pathways.

Inhibition of Hepatitis C Virus (HCV)

One notable application of this compound is its potential as an inhibitor of the Hepatitis C virus (HCV). Research has indicated that boronic acid derivatives can interfere with the viral replication process by targeting viral proteases. A patent (US8329159B2) highlights compounds similar to (R)-(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid that exhibit antiviral properties against HCV, suggesting a promising avenue for therapeutic development .

Anticancer Properties

Recent studies have explored the anticancer potential of boronic acids, including this compound. Boronic acids can induce apoptosis in cancer cells through the inhibition of proteasome activity, leading to the accumulation of pro-apoptotic factors. This mechanism has been observed in various cancer cell lines, indicating that (R)-(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid may serve as a lead compound for developing novel anticancer agents.

Case Studies and Research Findings

- Study on Antiviral Activity :

- Anticancer Activity :

-

Enzyme Inhibition Studies :

- Research conducted on various boronic acids revealed their ability to selectively inhibit serine proteases. This inhibition was linked to structural characteristics similar to those found in (R)-(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid, suggesting its utility in enzyme-targeted therapies .

Data Table: Biological Activities of Boronic Acids

| Compound Name | Biological Activity | Target | Reference |

|---|---|---|---|

| (R)-(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid | Antiviral against HCV | HCV Protease | US8329159B2 |

| Derivative A | Anticancer | Breast Cancer Cells | Journal of Medicinal Chemistry |

| Derivative B | Enzyme Inhibition | Serine Proteases | Various Studies |

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for introducing the boronic acid group into pyrrolidine-based structures?

- Methodological Answer : The synthesis typically involves coupling reactions between pyrrolidine derivatives and boronic acid precursors. Key steps include:

- Protection of reactive groups : Use tert-butoxycarbonyl (BOC) to protect amine functionalities, as seen in N-BOC-protected pyrrolidine intermediates .

- Nucleophilic substitution : Reaction of 2-fluorobenzaldehyde analogs with amines under heated conditions (150°C in DMF) to form pyrrolidine backbones .

- Boronic acid introduction : Suzuki-Miyaura cross-coupling or direct boronation via ester intermediates (e.g., pinacol boronic esters) .

- Purification : Ethyl acetate extraction, MgSO₄ drying, and reduced-pressure solvent removal .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H NMR : Identifies proton environments (e.g., pyrrolidine ring protons at δ 3.33–3.30 ppm and aromatic protons at δ 7.61–6.75 ppm) .

- IR Spectroscopy : Detects functional groups (e.g., acetamido C=O stretch at ~1714 cm⁻¹, boronic acid B-O at ~1340 cm⁻¹) .

- HRMS : Confirms molecular weight (e.g., calculated 138.0793 Da for pyrrolidine-acetamide analogs) .

Q. What are common impurities encountered during synthesis, and how are they identified?

- Methodological Answer : Common impurities include unreacted starting materials (e.g., pyridin-2-ol, CAS 72762-00-6) and byproducts from incomplete coupling. Techniques for identification:

- HPLC with UV detection : Separates impurities using ammonium acetate buffer (pH 6.5) .

- TLC monitoring : Uses silica gel plates to track reaction progress and isolate intermediates .

Q. What storage conditions are recommended to maintain the stability of boronic acid derivatives?

- Methodological Answer :

- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis .

- Desiccants : Use silica gel to minimize moisture exposure, as boronic acids are prone to dimerization in humid conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the enantiomeric purity of the target compound?

- Methodological Answer :

- Chiral catalysts : Employ asymmetric catalysis (e.g., palladium with chiral ligands) for stereoselective boronic acid coupling .

- Chromatographic resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .

- Circular dichroism (CD) : Monitor enantiomeric excess during synthesis .

Q. What methodologies are used to assess the inhibitory activity of this compound against specific proteases?

- Methodological Answer :

- Fluorogenic assays : Measure protease inhibition using substrates like Z-Gly-Gly-Arg-AMC for trypsin-like activity.

- Radiopharmaceutical labeling : Attach isotopes (e.g., ⁶⁸Ga) to evaluate fibroblast activation protein (FAP) targeting, as seen in HYNIC-IFAP analogs .

- Cellular IC₅₀ determination : Use cancer cell lines (e.g., HT-1080 fibrosarcoma) to quantify dose-dependent inhibition .

Q. How can researchers address contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Assay validation : Compare in vitro (e.g., recombinant enzyme assays) and in vivo (e.g., xenograft models) results to identify off-target effects .

- Solubility adjustments : Optimize formulations with cyclodextrins or PEGylation to improve bioavailability in animal studies .

- Meta-analysis : Cross-reference data from structurally related compounds (e.g., talabostat, CAS 149682-77-9) to contextualize discrepancies .

Q. What strategies are effective in improving the aqueous solubility of this boronic acid compound for in vivo studies?

- Methodological Answer :

- Prodrug design : Convert boronic acid to trifluoroborate salts, which hydrolyze in vivo to the active form .

- Co-solvent systems : Use ethanol/PBS mixtures (up to 10% v/v) to enhance solubility without toxicity .

- Nanoparticle encapsulation : Employ liposomal carriers to increase plasma half-life and reduce renal clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.